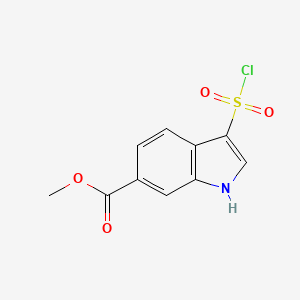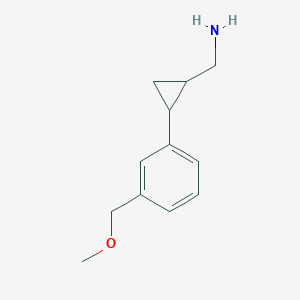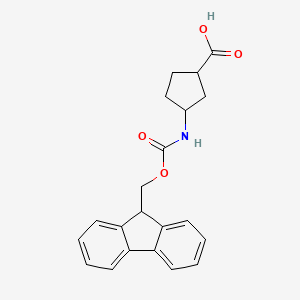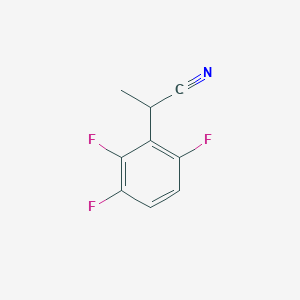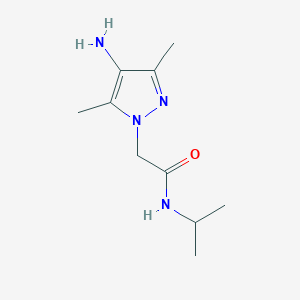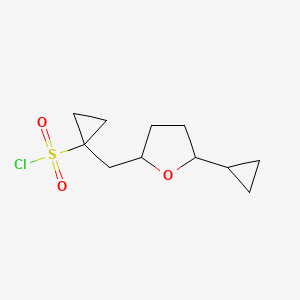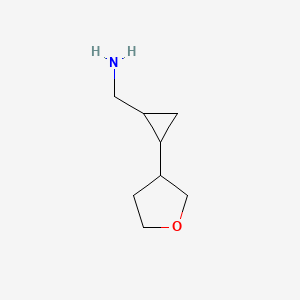
(2-(Tetrahydrofuran-3-yl)cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Tetrahydrofuran-3-yl)cyclopropyl)methanamine is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a tetrahydrofuran ring as a substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Tetrahydrofuran-3-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the methanamine group. One common method involves the reaction of tetrahydrofuran with a cyclopropyl halide under basic conditions to form the cyclopropyl-tetrahydrofuran intermediate. This intermediate is then reacted with a suitable amine source, such as ammonia or an amine derivative, to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and solvents used in the reactions would be chosen to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
(2-(Tetrahydrofuran-3-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
(2-(Tetrahydrofuran-3-yl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (2-(Tetrahydrofuran-3-yl)cyclopropyl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
類似化合物との比較
Similar Compounds
Cyclopropylmethanamine: Lacks the tetrahydrofuran ring, making it less structurally complex.
Tetrahydrofuran-3-ylmethanamine: Similar structure but without the cyclopropyl group.
Cyclopropylamine: A simpler compound with only the cyclopropyl and amine groups.
Uniqueness
(2-(Tetrahydrofuran-3-yl)cyclopropyl)methanamine is unique due to the combination of the cyclopropyl group and the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
[2-(oxolan-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C8H15NO/c9-4-7-3-8(7)6-1-2-10-5-6/h6-8H,1-5,9H2 |
InChIキー |
AZMDKFKZYGXLQQ-UHFFFAOYSA-N |
正規SMILES |
C1COCC1C2CC2CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




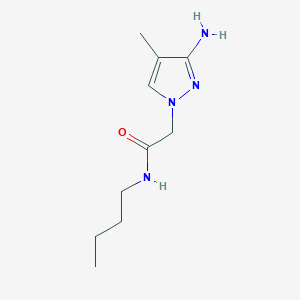
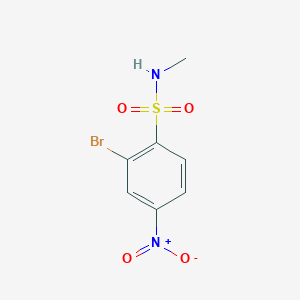
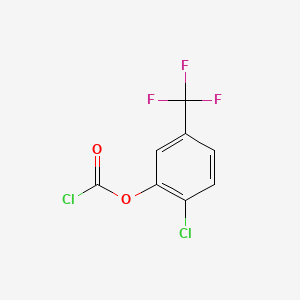
![5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13624423.png)
